molecular formula C12H11IN2O B14335541 1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide CAS No. 110514-04-0

1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide

Cat. No.: B14335541
CAS No.: 110514-04-0
M. Wt: 326.13 g/mol
InChI Key: MDYLVFFUIWFEEO-UHFFFAOYSA-M
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Description

1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide, also known as Kröhnke reagent, is a chemical compound with the molecular formula C12H11IN2O. It is a pyridinium salt that has been used in various chemical reactions and research applications. The compound is known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

The synthesis of 1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide typically involves the reaction of 2-acetylpyridine with pyridine in the presence of iodine. The reaction conditions include heating the mixture to facilitate the formation of the desired product. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.

    Substitution: The pyridinium iodide can undergo substitution reactions where the iodide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .

Scientific Research Applications

1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the pyridinium ion, which can stabilize reaction intermediates and transition states .

Comparison with Similar Compounds

1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide can be compared with other similar compounds, such as:

    1-(2-Oxo-2-(pyridin-2-yl)ethyl)pyridin-1-ium iodide: This compound has a similar structure but with the pyridinyl group at a different position, leading to different reactivity and applications.

    1-(2-Pyridylcarbonylmethyl)pyridinium iodide: Another similar compound with variations in the functional groups attached to the pyridinium ring.

    Kröhnke reagent: A general term for pyridinium salts used in organic synthesis, including the compound

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

110514-04-0

Molecular Formula

C12H11IN2O

Molecular Weight

326.13 g/mol

IUPAC Name

2-pyridin-1-ium-1-yl-1-pyridin-4-ylethanone;iodide

InChI

InChI=1S/C12H11N2O.HI/c15-12(11-4-6-13-7-5-11)10-14-8-2-1-3-9-14;/h1-9H,10H2;1H/q+1;/p-1

InChI Key

MDYLVFFUIWFEEO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC=NC=C2.[I-]

Origin of Product

United States

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